Gabapentin-d6 HCl is a labelled analogue of Gabapentin. Gabapentin is a medication used for the treatment of epilepsy, neuropathic pain, hot flashes, and restless legs syndrome.
Gabapentin-d6 HCl
CAS No.: 1432061-73-8
Cat. No.: VC0196427
Molecular Formula: C9H12NO2D6Cl
Molecular Weight: 213.74
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1432061-73-8 |
---|---|
Molecular Formula | C9H12NO2D6Cl |
Molecular Weight | 213.74 |
Chemical Structure and Properties
Chemical Identity and Nomenclature
Gabapentin-d6 Hydrochloride is identified by various technical designations that reflect its molecular structure. The most specific chemical name is [1-(Aminomethyl)(3,3,4,4,5,5-2H6)cyclohexyl]acetic acid hydrochloride (1:1), indicating the precise positioning of the deuterium atoms within the cyclohexane ring . Alternative nomenclature includes 2-(1-(aminomethyl)cyclohexyl-3,3,4,4,5,5-d6)acetic acid hydrochloride (1:1) .
This compound is cataloged with the CAS registry number 1432061-73-8, specifically for the deuterated version, while the non-deuterated gabapentin hydrochloride carries the CAS number 60142-95-2 . These distinct identifiers are crucial for accurate scientific reference and regulatory documentation.
Physical and Chemical Properties
Gabapentin-d6 Hydrochloride exhibits specific physicochemical characteristics that influence its handling, storage, and application in research settings. The following table summarizes the key physical and chemical properties of this compound:
Property | Value |
---|---|
Molecular Formula | C9H12ClD6NO2 |
Molecular Weight | 213.73 g/mol |
Physical Appearance | White to Off-White solid |
Melting Point | 148-151°C (in ethanol) |
Density | 0.001 g/cm³ at 20°C |
LogP | -1.33 to -1.17 at pH 4-9 |
Surface Tension | 63.69 mN/m at 1g/L and 20°C |
Solubility | Slightly soluble in DMSO and Methanol |
Recommended Storage | Refrigerated conditions |
These properties indicate that Gabapentin-d6 Hydrochloride is a relatively stable compound with moderate solubility in polar solvents . The negative LogP value suggests hydrophilic characteristics, which influences its pharmacokinetic behavior and distribution within biological systems.
Structural Characteristics
The compound contains an amino group connected to the cyclohexane ring via a methyl bridge, and an acetic acid moiety, forming the characteristic aminomethylcyclohexaneacetic acid structure of gabapentin. The hydrochloride salt formation enhances stability and solubility compared to the free base form .
Biological Activity and Pharmacological Properties
Pharmacokinetics and Metabolism
The incorporation of deuterium atoms into the gabapentin molecule creates distinctive pharmacokinetic characteristics for Gabapentin-d6 Hydrochloride. Deuteration has gained attention in pharmaceutical research due to its potential to affect drug pharmacokinetics and metabolic profiles .
The kinetic isotope effect resulting from deuterium substitution can influence the rate of certain metabolic reactions, potentially altering drug half-life and metabolite formation patterns. This property makes Gabapentin-d6 Hydrochloride particularly valuable for metabolism studies, allowing researchers to track the fate of the parent compound and distinguish between different metabolic pathways .
Studies have demonstrated that deuterium substitution can impact pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion, providing insights that are difficult to obtain with conventional methods .
Research Applications
As an Analytical Standard
Gabapentin-d6 Hydrochloride serves as a high-quality reference standard for the pharmaceutical testing industry, particularly in quantitative analysis of gabapentin in biological samples and pharmaceutical formulations . The presence of stable deuterium labels provides a distinct mass difference from the unlabeled compound, allowing accurate identification and quantification using mass spectrometry techniques.
This application is especially valuable during drug development processes, where precise tracking of the parent compound and its metabolites is essential for understanding pharmacokinetic profiles and establishing bioequivalence .
In Neuroscience Research
Comparative Analysis with Non-deuterated Gabapentin
Gabapentin-d6 Hydrochloride maintains the fundamental therapeutic properties of standard gabapentin hydrochloride while offering distinct advantages for research applications. The primary difference lies in the substitution of six hydrogen atoms with deuterium atoms in the cyclohexane ring, creating a compound with nearly identical physical properties but distinguishable by mass spectrometric analysis .
These characteristics make Gabapentin-d6 Hydrochloride invaluable for comparative studies examining drug disposition, allowing researchers to administer both labeled and unlabeled versions simultaneously and differentiate their respective contributions to observed pharmacological effects .
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